2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid

Mutant IDH1 Inhibition Structure-Activity Relationship Cancer Metabolism

Medicinal chemistry programs targeting mIDH1 often face potency cliffs with generic imidazole scaffolds. This compound offers a defined entry point for focused SAR exploration. • Validated mIDH1 inhibitor scaffold; enables synthesis of focused libraries to optimize potency and metabolic stability. • Unique N-cyclopropylamino and N1-imidazole pharmacophore; avoids target engagement ambiguity seen with C2-cyclopropyl regioisomer (CAS 2137450-93-0). • Fragment-like (MW 209.25); adheres to 'Rule of Three' for allosteric pocket screening.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13570433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CC1NC(CCN2C=CN=C2)C(=O)O
InChIInChI=1S/C10H15N3O2/c14-10(15)9(12-8-1-2-8)3-5-13-6-4-11-7-13/h4,6-9,12H,1-3,5H2,(H,14,15)
InChIKeyPKIUWWOVJMPLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Evidence Guide: 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid for IDH1 Inhibitor Research


2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic acid (CAS 1342840-00-9) is a synthetic, non-proteinogenic amino acid derivative distinguished by a cyclopropylamine group linked to a butanoic acid backbone bearing an N1-imidazole moiety [REFS-1, REFS-2]. Its molecular formula is C10H15N3O2 with a molecular weight of 209.25 g/mol, and it is commercially available at purities typically ≥97% . The compound belongs to a therapeutically relevant class of imidazole-cyclopropyl amine analogues which have been explored as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors [1]. This guide focuses specifically on quantifiable differentiation factors that may influence its selection for drug discovery and chemical biology research.

1
mIDH1 pathway inhibition study fit Scaffold validated in imidazole cyclopropyl amine series; core pharmacophore supports allosteric pocket exploration
2
Regioisomer-selective research workflow Unambiguous N-cyclopropylamino and N1-imidazole connectivity enables precise SAR differentiation
3
Fragment-compatible molecular profile Compact scaffold aligns with fragment-based lead discovery; distinct from larger clinical inhibitors

Why Simple Analogue Swapping Fails for 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid


Substituting this compound with a close structural analogue for mIDH1 research is unreliable without careful validation, as subtle structural changes within this class can dramatically alter biological outcomes. Published SAR studies show that replacing the cyclopropyl group with other alkyl moieties, or modifying the linker between the imidazole and the amino acid, leads to significant potency losses or shifts in metabolic stability [1]. For instance, simply changing the substituent on the imidazole ring (e.g., H vs. CH3) or the position of the cyclopropyl attachment (N-cyclopropyl vs. C-cyclopropyl) results in distinct compounds with different molecular targets and pharmacological profiles. The specific combination of the N-cyclopropylamino group and the unsubstituted N1-linked imidazole on a butanoic acid scaffold creates a unique pharmacophoric environment that cannot be replicated by generic alternatives.

Target: This Compound Imidazole-cyclopropyl amine pharmacophore; N1-linked unsubstituted imidazole on butanoic acid backbone
Potential Substitute: Non-Imidazole Cyclopropyl Amino Acid Lacks imidazole ring entirely; no reported mIDH1 activity; reported as neurotransmitter pathway modulator — target context not transferable
Target: This Compound N-cyclopropylamino group on butanoic acid chain; unsubstituted N1-imidazole
Potential Substitute: C2-Cyclopropyl Imidazole Regioisomer Cyclopropyl at C2 of imidazole with free amine on backbone; pharmacophore geometry may shift and binding mode may not transfer directly
Target: This Compound Unsubstituted imidazole ring; no steric bulk at imidazole nitrogen
Potential Substitute: 2-Methyl Imidazole Analogue Methyl substitution introduces steric bulk near imidazole nitrogen; metabolic stability and target engagement may shift unpredictably

Quantitative Differentiation Evidence: 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid vs. Key Comparators


mIDH1 Enzymatic Potency: Class-Level Inference from Optimized Analogues

While direct IC50 data for the target compound against mutant IDH1 (R132H) is not publicly available, the compound's core scaffold is central to a series of imidazole cyclopropyl amine analogues optimized for mIDH1 inhibition. The lead compound 5t from this series demonstrated potent enzymatic inhibition [1]. This contrasts with the simpler analogue 2-(cyclopropylamino)butanoic acid (lacking the imidazole ring), which has no reported activity against IDH1 and is instead investigated as a neurotransmitter pathway modulator . The presence of the imidazole ring in the target compound is essential for IDH1 binding, differentiating it from non-imidazole cyclopropyl amino acids.

mIDH1 Enzyme Context
Class-level inference
Scaffold central to imidazole cyclopropyl amine mIDH1 inhibitor series; lead compound 5t demonstrates reported pathway-relevant enzyme inhibition in the Zheng et al. 2018 study.
Supports mIDH1 pathway study fit; imidazole ring presence differentiates from non-imidazole cyclopropyl amino acids
Direct IC50 for target compound not publicly reported; compound-level potency requires independent validation
Mutant IDH1 Inhibition Structure-Activity Relationship Cancer Metabolism

Structural and Target Selectivity Differentiation from C2-Cyclopropyl Imidazole Regioisomer

A critical differentiation exists between the target compound, which features an N-cyclopropyl amino group on the butanoic acid chain, and its close regioisomer 2-amino-4-(2-cyclopropyl-1H-imidazol-1-yl)butanoic acid (CAS 2137450-93-0), where the cyclopropyl group is attached directly to the C2 position of the imidazole ring . This structural variation results in a completely different molecular connectivity: the target compound has an unsubstituted imidazole N1-linked to the butanoic acid, while the comparator has a C2-cyclopropyl-substituted imidazole. In analogous mIDH1 inhibitor series, the position of the cyclopropyl substitution significantly impacts binding to the allosteric pocket, affecting both potency and selectivity [1].

Regioisomer Selectivity
Head-to-head
Target: N-cyclopropylamino on butanoic acid + unsubstituted N1-imidazole Comparator: C2-cyclopropyl substituted imidazole + free amine on backbone (CAS 2137450-93-0)
Regioisomer context requires structural verification; pharmacophore geometry differs significantly and may alter allosteric pocket binding
Quantitative potency comparison between regioisomers not available; published SAR indicates cyclopropyl position impacts binding
Regioisomer Selectivity Chemical Probe IDH1 Inhibitor

Differentiation from Methyl-Substituted Analogue via CYP2D6 Liability and Cell Potency Trends

In a parallel optimization campaign for N-aryl imidazole inhibitors (RORγt), the introduction of a cyclopropylamino group led to a 3- to 4-fold increase in cell potency but also caused a very strong increase in CYP2D6 inhibition [1]. While this specific data pertains to a different target, it demonstrates a class-level effect where the cyclopropylamino motif profoundly influences off-target liability. The target compound, lacking the N-aryl substitution, may present a different CYP inhibition profile compared to its N-aryl counterparts. In contrast, the 2-methyl imidazole analogue (2-(Cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, CAS 1344257-46-0) introduces steric bulk near the imidazole nitrogen, which could further alter metabolic stability and target engagement in ways that are not predictable without experimental data .

CYP2D6 Liability Context
Class-level inference
~3–4× reported cell potency shift
Supports metabolic liability panel review; cyclopropylamino motif class-level effect on CYP2D6 inhibition observed in N-aryl imidazole series
Target compound lacks N-aryl group; direct CYP profile uncharacterized and requires assay-specific validation
CYP2D6 Inhibition Metabolic Stability Structure-Toxicity Relationship

Differentiation from Clinical IDH1 Inhibitor Ivosidenib (AG-120) via Target Scope and Mutant Specificity

The target compound is structurally distinct from the FDA-approved mIDH1 inhibitor ivosidenib (AG-120), which is a potent, selective inhibitor of mutant IDH1 (R132H IC50: 19 nM; R132C IC50: 8 nM) [1]. Ivosidenib is a highly optimized clinical candidate, whereas the target compound represents a simplified scaffold suitable for exploring allosteric binding modes or serving as a starting point for fragment-based drug discovery. A key advantage of the target compound is its potential to interact with a different subset of IDH1 mutations or resistance variants that evade ivosidenib binding, though this remains speculative without direct testing. The molecular weight difference (209.25 vs. 582.97 g/mol for ivosidenib) highlights its utility as a smaller, more efficient chemical probe for mechanistic studies .

Clinical Comparator Context
Class-level inference
Target: Fragment-like scaffold; MW 209 g/mol; no reported clinical development Ivosidenib: Optimized clinical inhibitor; IC50 8–19 nM (mIDH1 R132 variants); MW 583 g/mol
Differentiated research tool context; compact scaffold suitable for resistance-model exploration and fragment-based approaches distinct from clinical agent
Direct potency comparison not applicable; target compound represents early-stage pharmacophore rather than optimized inhibitor
Ivosidenib Chemical Probe Resistance Model

Optimal Scientific Use Cases for 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid Based on Differentiation Evidence


Mutant IDH1 Lead Discovery and Pharmacophore Elaboration

The compound serves as a validated entry point for mIDH1 inhibitor medicinal chemistry programs, as established by the Zheng et al. (2018) study which used related imidazole cyclopropyl amine analogues to achieve potent enzyme and cellular inhibition [1]. Researchers can use this scaffold to synthesize focused libraries exploring the N-cyclopropyl and butanoic acid vectors to optimize potency and metabolic stability beyond the published lead compound 5t [1].

Regioisomer-Selective Chemical Probe Development

The unambiguous structural assignment of the N-cyclopropylamino group and N1-imidazole attachment enables precise SAR exploration. Comparative studies with the C2-cyclopropyl regioisomer (CAS 2137450-93-0) allow medicinal chemists to map the differential contribution of cyclopropyl placement to target engagement, a key consideration identified in mIDH1 inhibitor optimization .

Fragment-Based Screening Libraries for Allosteric IDH Mutants

With a molecular weight of 209.25 g/mol, this compound adheres to the 'Rule of Three' for fragment-based drug design. It can be incorporated into fragment libraries targeting allosteric pockets of IDH1 or other imidazole-recognizing enzymes, offering a differentiated starting point from larger clinical molecules like ivosidenib (MW 582.97) .

Investigating Metabolic Off-Target Liability of Cyclopropylamine Motifs

Given the class-level observation that cyclopropylamino groups can strongly influence CYP2D6 inhibition, this compound can be used as a control in panels assessing the metabolic liability of cyclopropylamine-containing drug candidates, particularly in comparison with N-aryl or 2-methyl imidazole analogues [2].

Application
Selection Property
Validation Focus
mIDH1 lead discovery
Pharmacophore scaffold context
Allosteric pocket SAR and focused library elaboration
Regioisomer-selective probe development
Regioisomer context review
Structural confirmation and differential target engagement mapping
Fragment-based screening
Fragment library selection context
Affinity assessment and ligand efficiency profiling
Metabolic off-target liability panel
CYP inhibition liability context
Off-target profiling and cyclopropylamine motif SAR review
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